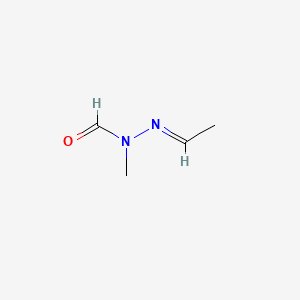
Ampyzine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ampyzine sulfate: is a central nervous system stimulant. It is a derivative of pyrazine, specifically N,N-dimethylpyrazin-2-amine sulfate. This compound is known for its stimulating effects on the central nervous system and has been studied for various applications in medicine and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The classical method for synthesizing 2-amino pyrazines, including ampyzine, involves several steps :
Condensation Reaction: Glyoxal reacts with 2-aminomalonamide to form a pyrazine derivative.
Acid-Catalyzed Hydrolysis: The amide undergoes hydrolysis and decarboxylation to yield 2-hydroxypyrazine.
Halogenation: Phosphorus pentachloride is used to halogenate 2-hydroxypyrazine, producing 2-chloropyrazine.
Amination: 2-chloropyrazine reacts with dimethylamine to yield ampyzine.
Industrial Production Methods: Industrial production of ampyzine sulfate typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to obtain the sulfate salt form .
Chemical Reactions Analysis
Types of Reactions: Ampyzine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the pyrazine ring, leading to different products.
Substitution: Halogenation and subsequent substitution reactions are common in the synthesis of ampyzine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like phosphorus pentachloride and nucleophiles like dimethylamine.
Major Products: The major products formed from these reactions include various substituted pyrazines and their derivatives, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other pyrazine derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use as a central nervous system stimulant and in the treatment of certain neurological disorders.
Industry: Used in the production of other chemical compounds and as a research tool in drug development.
Mechanism of Action
The mechanism of action of ampyzine sulfate involves its interaction with the central nervous system. It is believed to exert its effects by modulating neurotransmitter levels and activity in the brain. The exact molecular targets and pathways are still under investigation, but it is known to influence the release and uptake of certain neurotransmitters, leading to its stimulating effects .
Comparison with Similar Compounds
2-Aminopyrazine: A precursor in the synthesis of ampyzine.
2-Chloropyrazine: An intermediate in the synthesis of ampyzine.
Dimethylamine: A reagent used in the final step of ampyzine synthesis.
Uniqueness: Ampyzine sulfate is unique due to its specific structure and stimulating effects on the central nervous system. Its synthesis involves a series of well-defined steps, and it has distinct pharmacological properties compared to other pyrazine derivatives .
Properties
CAS No. |
7082-29-3 |
|---|---|
Molecular Formula |
C6H11N3O4S |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
N,N-dimethylpyrazin-2-amine;sulfuric acid |
InChI |
InChI=1S/C6H9N3.H2O4S/c1-9(2)6-5-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |
InChI Key |
JAFORFFJNCDPDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CN=C1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)


![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)





![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)



